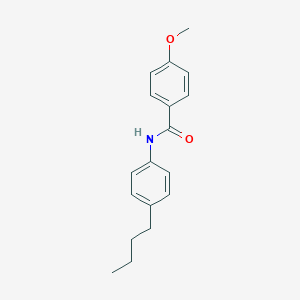

N-(4-butylphenyl)-4-methoxybenzamide

Description

N-(4-Butylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a 4-butylphenylamine moiety. Its structure combines lipophilic (butyl chain) and electron-donating (methoxy group) substituents, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

35684-24-3 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-(4-butylphenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C18H21NO2/c1-3-4-5-14-6-10-16(11-7-14)19-18(20)15-8-12-17(21-2)13-9-15/h6-13H,3-5H2,1-2H3,(H,19,20) |

InChI Key |

ZINCOWNCXXCKNL-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the benzamide core or aromatic rings, influencing solubility, stability, and bioactivity:

Stability and Reactivity

- pH Sensitivity: Conjugates of N-(6-aminohexyl)-4-methoxybenzamide show pH-dependent stability, with phosphoramide bond hydrolysis exceeding 80% at pH 4.5 . This contrasts with bromophenyl analogs (e.g., N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide), where bromine may stabilize the amide bond against acidic hydrolysis .

- Synthetic Flexibility : Metal complexes (e.g., Mn, Co) of N-(3-acetylphenylcarbamothioyl)-4-methoxybenzamide demonstrate chelation-dependent stability, with Co(II) complexes showing higher thermal resistance .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-butylphenyl)-4-methoxybenzamide, and how can reaction conditions be optimized?

Answer:

The synthesis of benzamide derivatives typically involves coupling reactions between carboxylic acid derivatives (e.g., acyl chlorides) and amines under basic conditions. For this compound:

- Key Steps :

- Acylation : React 4-methoxybenzoyl chloride with 4-butylphenylamine in anhydrous dichloromethane or THF.

- Base Use : Add triethylamine (Et₃N) or pyridine to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

- Optimization :

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

- Catalysts : Explore coupling agents like HOBt/DCC for improved yields in polar aprotic solvents (e.g., DMF) .

- Scale-Up : Consider continuous flow reactors for reproducibility and safety in larger batches .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- Chromatography :

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns .

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound analogs?

Answer:

- Variable Substituents :

- Modify the butyl chain length (e.g., ethyl, hexyl) to assess lipophilicity effects on membrane permeability .

- Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to study electronic effects on target binding .

- Assays :

- Enzyme Inhibition : Test analogs against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase assays) .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values .

- Computational Modeling :

- Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Advanced: How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

Answer:

- Standardization :

- Use identical cell lines/passage numbers and control for serum content in culture media .

- Validate compound stability in assay buffers (e.g., pH 7.4 PBS) via HPLC over 24 hours .

- Mechanistic Follow-Up :

- Conduct target engagement assays (e.g., CETSA for thermal shift analysis) to confirm direct binding .

- Compare off-target effects using proteome-wide profiling (e.g., KINOMEscan) .

- Statistical Rigor :

- Replicate experiments ≥3 times and apply ANOVA with post-hoc tests to assess significance .

Basic: What in vitro protocols are recommended for initial biological screening of this compound?

Answer:

- Antimicrobial Testing :

- MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening :

- Dose-Response Curves : Treat cells for 72 hours and quantify viability via resazurin reduction .

- Solubility Assessment :

- Prepare stock solutions in DMSO (≤0.1% final concentration) and confirm solubility in PBS via nephelometry .

Advanced: How can computational methods enhance the understanding of this compound’s mechanism of action?

Answer:

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-protein complexes (e.g., 100 ns trajectories) to analyze binding stability and residue interactions .

- QSAR Modeling :

- Develop regression models using descriptors (e.g., logP, polar surface area) to predict activity across analogs .

- ADMET Prediction :

- Use SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., BBB penetration, CYP inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.